molecular formula C7H7ClO2 B6597624 3-chloro-5-methylbenzene-1,2-diol CAS No. 3978-66-3

3-chloro-5-methylbenzene-1,2-diol

Cat. No. B6597624
CAS RN: 3978-66-3
M. Wt: 158.58 g/mol
InChI Key: SVNSFVRPGDZCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-methylbenzene-1,2-diol, also known as 3-chloro-5-methylbenzene-1,2-diol (3C5MBCD), is a halogenated phenolic compound with a wide range of applications in various scientific fields. It is a colorless crystalline solid with a melting point of 132-134°C and a boiling point of 225-230°C. 3C5MBCD is used as a starting material in the synthesis of a variety of organic compounds, and its derivatives are used in the production of pharmaceuticals, agrochemicals, and other products. The compound is also used in the synthesis of a variety of heterocyclic compounds, such as thiophenes, pyridines, and pyrimidines. 3C5MBCD has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Mechanism of Action

The mechanism of action of 3C5MBCD is not yet fully understood. However, it is believed that the compound acts as a proton-transfer catalyst, which facilitates the transfer of protons between molecules. This mechanism of action is believed to be responsible for the compound’s ability to act as a starting material in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
3C5MBCD has been studied extensively for its biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory and anti-bacterial properties, as well as the ability to inhibit the growth of certain bacteria and fungi. The compound has also been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases. In addition, 3C5MBCD has been shown to have anti-cancer properties, and it has been studied for its potential applications in cancer treatment.

Advantages and Limitations for Lab Experiments

The use of 3C5MBCD in laboratory experiments has a number of advantages and limitations. One advantage is that the compound is relatively inexpensive and can be synthesized easily via a variety of methods. Additionally, the compound is highly stable and has a wide range of applications in various scientific fields. However, 3C5MBCD is flammable and can be toxic in high concentrations, so it should be handled with care.

Future Directions

The potential applications of 3C5MBCD are vast, and there are a number of potential future directions for research. One possible direction is to further explore the compound’s potential applications in the synthesis of heterocyclic compounds, such as thiophenes, pyridines, and pyrimidines. Additionally, further research could be conducted to explore the compound’s potential applications in the production of pharmaceuticals, agrochemicals, and other products. Finally, further research could be conducted to explore the compound’s biochemical and physiological effects, as well as its potential applications in cancer treatment.

Synthesis Methods

3C5MBCD can be synthesized via a variety of methods, including the Grignard reaction and the Williamson ether synthesis. The Grignard reaction involves the addition of a Grignard reagent, such as methylmagnesium bromide, to a halogenated aromatic compound, such as 3C5MBCD. This reaction produces an ether, which is then hydrolyzed to produce 3C5MBCD. The Williamson ether synthesis involves the addition of an alkyl halide, such as ethyl bromide, to an alkoxide, such as sodium methoxide. This reaction produces an ether, which is then hydrolyzed to produce 3C5MBCD.

Scientific Research Applications

3C5MBCD has been studied extensively for its potential applications in scientific research. The compound has been used as a starting material in the synthesis of a variety of organic compounds, such as thiophenes, pyridines, and pyrimidines. It has also been used in the synthesis of heterocyclic compounds, such as thiophenes, pyridines, and pyrimidines. 3C5MBCD has also been studied for its potential applications in the production of pharmaceuticals, agrochemicals, and other products.

properties

IUPAC Name

3-chloro-5-methylbenzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-4-2-5(8)7(10)6(9)3-4/h2-3,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNSFVRPGDZCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300083
Record name 3-Chloro-5-methyl-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methylbenzene-1,2-diol

CAS RN

3978-66-3
Record name 3-Chloro-5-methyl-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3978-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-methyl-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.